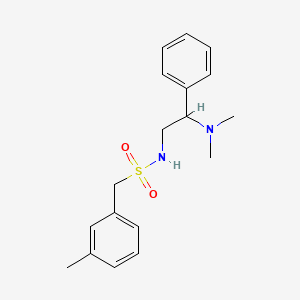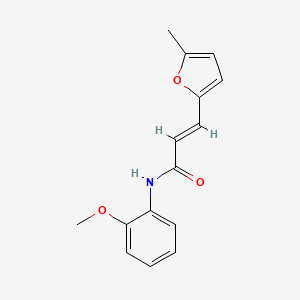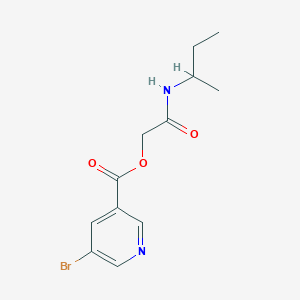![molecular formula C15H18N4O4S2 B2480288 N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 850936-34-4](/img/structure/B2480288.png)
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide involves multiple steps starting from benzenesulfonyl chloride reacting with ethyl isonipecotate to yield intermediate compounds, which are then reacted with different N-aralkyl/aryl substituted 2-bromoacetamides in the presence of a weak base and polar aprotic solvent to obtain the target compounds. These processes are crucial for introducing various substituents into the 1,3,4-oxadiazole ring, enabling the synthesis of a wide range of derivatives for further analysis (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using advanced spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the position of various substituents on the 1,3,4-oxadiazole ring, which is essential for understanding the relationship between structure and activity. The structural elucidation is a fundamental step in the synthesis analysis, enabling researchers to confirm the successful synthesis of the desired compounds (Khalid et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds often include nucleophilic substitution reactions, which are pivotal for introducing various functional groups into the molecule. These reactions significantly influence the chemical properties of the compounds, such as reactivity and stability, which are crucial for their potential applications. For instance, the alkylation of the oxadiazole moiety can lead to the formation of S-alkyl derivatives, while aminomethylation, acylation, or cyanoethylation can result in N-substituted derivatives. These modifications play a significant role in determining the biological activity of these compounds (Burbulienė et al., 2002).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. These properties are determined through various analytical techniques and can influence the compound's application potential, handling, and storage conditions. The crystal structure analysis, for example, provides insights into the molecular arrangement and intermolecular interactions, which can affect the compound's stability and reactivity (Jasinski et al., 2011).
Scientific Research Applications
Synthesis and Structural Characterization
1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, highlighting their versatile scaffold for further chemical modifications. For instance, Khalid et al. (2016) synthesized a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the compound's role in the development of antibacterial agents. The synthesis involved multiple steps, starting from benzenesulfonyl chloride to yield a series of compounds with moderate to significant antibacterial activity (Khalid et al., 2016).
Biological Activities
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor properties of 1,3,4-oxadiazole derivatives have been extensively studied. For example, Bayrak et al. (2009) reported on the antimicrobial activity of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, demonstrating good to moderate activity against various pathogens. This suggests the potential of oxadiazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Patel et al. (2013) synthesized a novel series of 2-benzylsulfanyl-nicotinic acid based 1,3,4-oxadiazoles, evaluating their biological activity. While no significant antitumor activity was observed, promising activity against Escherichia coli and antitubercular activity was noted, highlighting the compound's selective biological effects (Patel et al., 2013).
Cholinesterase Inhibition
Khalid et al. (2016) also studied the inhibition of butyrylcholinesterase by 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, identifying key amino acid residues involved in ligand stabilization within the enzyme's binding site. This research provides insights into the therapeutic potential of oxadiazole derivatives for treating diseases related to cholinesterase activity (Khalid et al., 2016).
properties
IUPAC Name |
N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-24-10-13-17-18-15(23-13)16-14(20)11-4-6-12(7-5-11)25(21,22)19-8-2-3-9-19/h4-7H,2-3,8-10H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVZEWORUFLNIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-7,7-dimethyl-5-[2-(3-methylthiophen-2-yl)ethenyl]-6,7-dihydro-1-benzothiophene-3-carbonitrile](/img/structure/B2480208.png)
![N-(4-chlorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2480210.png)
![N-(4-chloro-2-fluorophenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480211.png)

![7-[(3-aminopyridin-4-yl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B2480216.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2480219.png)
![7,7-Dimethyl-6-oxaspiro[3.4]octan-2-one](/img/structure/B2480221.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480223.png)


![4-[(3-Cycloheptyl-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl)sulfanyl]butanenitrile](/img/structure/B2480228.png)